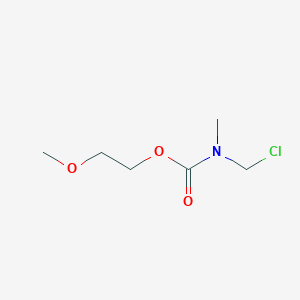

2-Methoxyethyl (chloromethyl)(methyl)carbamate

Description

2-Methoxyethyl (chloromethyl)(methyl)carbamate is a carbamate derivative characterized by a methoxyethyl group, a chloromethyl substituent, and a methyl group attached to the carbamate nitrogen. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrolytic stability, bioactivity, and versatility in chemical modifications. The presence of both electron-withdrawing (chloromethyl) and electron-donating (methoxyethyl) groups in this compound may influence its reactivity, stability, and biological interactions .

Properties

IUPAC Name |

2-methoxyethyl N-(chloromethyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3/c1-8(5-7)6(9)11-4-3-10-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWZVFPOEHHRJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCl)C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl (chloromethyl)(methyl)carbamate typically involves the reaction of 2-methoxyethanol with chloromethyl methylcarbamate under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors, optimizing reaction times, and ensuring stringent quality control measures to produce the compound on an industrial scale .

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates typically undergo hydrolysis under acidic or basic conditions, breaking the carbamate linkage. For 2-Methoxyethyl (chloromethyl)(methyl)carbamate:

-

Mechanism : Cleavage of the carbonyl-oxygen bond, producing a carbamic acid intermediate that decomposes into CO₂, an alcohol (2-methoxyethanol), and a substituted amine .

-

Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) media, with temperature and pH influencing reaction rates.

Substitution Reactions

The chloromethyl (-CHCl) group and carbamate (-OC(=O)NH) group enable diverse reactivity:

-

Nucleophilic substitution : The chloromethyl group reacts with nucleophiles (e.g., amines, thiols) to form substituted derivatives. For example, tert-butyl carbamates react with amines under EDC/DMAP catalysis .

-

Carbamate cleavage : The carbamate group may undergo displacement by alcohols or phenols, forming ureas or thiocarbamates .

Table 2: Substitution Reactions

Biological Mechanisms and Reactivity

While primarily a cholinergic agent via acetylcholinesterase inhibition, the compound’s reactivity extends to:

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

The compound serves as a key reagent in the synthesis of biologically active molecules. It has been utilized to modify the physicochemical properties of pharmaceutical agents, enhancing their solubility and bioavailability. For example, novel derivatives synthesized using this compound have shown improved pharmacokinetic profiles, making them more effective as therapeutic agents .

2. Enzyme Inhibition:

Research indicates that 2-Methoxyethyl (chloromethyl)(methyl)carbamate can be used to develop inhibitors for various enzymes, including γ-secretase. This enzyme is crucial in the pathology of Alzheimer's disease, and compounds derived from this compound have been studied for their potential to modulate its activity .

3. Antiviral Activity:

Recent studies have explored its application in antiviral drug development, particularly against herpesviruses. The compound's ability to react with cysteine residues in viral proteases has shown promise in inhibiting viral replication .

Cosmetic and Dermatological Applications

1. Skin Bioavailability:

The compound is being investigated for its role in enhancing the delivery of active ingredients in cosmetic formulations. Its ability to improve skin penetration makes it an attractive candidate for topical applications, where it can help deliver therapeutic agents effectively .

2. Stability and Safety:

In cosmetic formulations, this compound contributes to the stability of products while ensuring safety through rigorous testing protocols. Its incorporation into formulations aims to meet regulatory standards while providing effective skin benefits .

Material Science Applications

1. Polymer Chemistry:

The compound has been employed as a building block in the synthesis of polymers with specific properties for use in coatings and adhesives. Its reactivity allows for the creation of materials that possess desirable mechanical and thermal characteristics .

2. Nanotechnology:

In nanomedicine, derivatives of this compound are being explored for drug delivery systems, where they can encapsulate therapeutic agents and improve their release profiles through controlled mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methoxyethyl (chloromethyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Methyl N-(2-methoxyethyl)carbamate

- Structure : Lacks the chloromethyl group but retains the methoxyethyl and methyl carbamate backbone.

- Properties : Exhibits moderate hydrolytic stability due to the absence of electron-withdrawing substituents. Commonly used as a precursor in synthesizing more complex carbamates .

- Applications : Intermediate in pharmaceutical synthesis (e.g., sulfonylurea derivatives) .

Ethyl(chloroacetyl)methylcarbamate

- Structure : Contains a chloroacetyl group instead of chloromethyl, with an ethyl substituent.

- Properties: Higher electrophilicity due to the chloroacetyl group, leading to faster hydrolysis compared to non-halogenated carbamates.

- Applications: Potential as a reactive intermediate in agrochemicals .

2-(2-Chloro-1-methoxyethoxy)phenyl N-methylcarbamate

- Structure : Features a chlorinated methoxyethoxy aromatic ring.

- Properties : Enhanced bioactivity due to the aromatic chloro group; used as a pesticide. Demonstrates higher toxicity compared to aliphatic carbamates .

Reactivity and Hydrolysis

Carbamates with chlorinated substituents generally exhibit accelerated hydrolysis due to the electron-withdrawing effect of chlorine. For example:

- Chloromethyl dichloroacetate (a non-carbamate ester) hydrolyzes 2–3 times faster in acetone-water than methyl trifluoroacetate, attributed to the destabilizing effect of chlorine on the transition state .

- 2-Methoxyethyl (chloromethyl)(methyl)carbamate is expected to follow similar trends, with the chloromethyl group increasing susceptibility to nucleophilic attack compared to non-chlorinated analogs.

Comparative Data Table

| Compound Name | Key Structural Features | Hydrolytic Rate (Relative) | Bioactivity (IC₅₀/EC₅₀) | Safety Profile |

|---|---|---|---|---|

| This compound | Chloromethyl, methoxyethyl, methyl | High (predicted) | Not reported | Likely carcinogenic, irritant |

| Methyl N-(2-methoxyethyl)carbamate | Methoxyethyl, methyl | Moderate | ~10 µM (HDAC inhibition) | Moderate toxicity |

| Ethyl(chloroacetyl)methylcarbamate | Chloroacetyl, ethyl | High | Agrochemical activity | Severe irritation |

| 2-(2-Chloro-1-methoxyethoxy)phenyl N-methylcarbamate | Aromatic chloro, methoxyethoxy | Moderate | <1 µM (pesticidal) | High toxicity |

Biological Activity

2-Methoxyethyl (chloromethyl)(methyl)carbamate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique functional groups, is being explored for various applications in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

Chemical Structure and Properties

The molecular formula of this compound is C6H12ClNO3. The presence of the chloromethyl group contributes to its reactivity, while the methoxyethyl and carbamate functionalities are significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The chloromethyl group may facilitate nucleophilic attack from biological molecules, leading to enzyme inhibition or receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. Results indicated a moderate inhibitory effect against Gram-positive bacteria, suggesting potential use in treating bacterial infections .

- Cytotoxicity Assays : Research conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values in the micromolar range. This suggests that further optimization could enhance its efficacy as a chemotherapeutic agent .

- Enzyme Inhibition Research : A structure-activity relationship (SAR) study highlighted the importance of the chloromethyl group in enhancing enzyme inhibitory activity. Modifications to the carbamate structure were shown to affect potency, indicating that specific structural features are critical for biological activity .

Data Tables

Q & A

Basic: What are the standard synthetic routes for 2-Methoxyethyl (chloromethyl)(methyl)carbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves carbamoylation or nucleophilic substitution reactions. For example, analogous carbamates are synthesized by reacting phenol derivatives with isocyanates under anhydrous conditions (e.g., dichloromethane, dioxane) at controlled temperatures (0–25°C) to minimize side reactions . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of methyl isocyanate) and using catalysts like triethylamine to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures purity . Monitoring by LCMS (e.g., m/z 1011 [M+H]+ detection) and HPLC (retention time ~1.01 minutes under SQD-FA05 conditions) validates product identity .

Advanced: How do the electronic effects of the chloromethyl and methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl group acts as a strong electrophile due to the electron-withdrawing chlorine atom, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). The methoxyethyl group, being electron-donating via resonance, increases the electron density of the adjacent carbamate carbonyl, potentially reducing electrophilicity at the carbamate oxygen. This duality requires careful balancing: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while temperature control (e.g., −20°C to 25°C) minimizes competing elimination pathways . Kinetic studies using NMR or in situ IR spectroscopy can track substituent effects on reaction rates .

Basic: What analytical techniques are most effective in characterizing and ensuring the purity of this carbamate?

- LCMS : Identifies molecular ion peaks (e.g., m/z 1011 [M+H]+) and detects impurities via fragmentation patterns .

- HPLC : Quantifies purity using retention time consistency (e.g., 1.01 minutes under SQD-FA05 conditions) and UV/Vis detection .

- NMR : 1H/13C NMR confirms structural integrity (e.g., methoxy singlet at δ 3.3–3.5 ppm, chloromethyl protons at δ 4.0–4.2 ppm) .

- Elemental Analysis : Validates C, H, N, Cl, and O composition against theoretical values .

Advanced: What strategies mitigate risks when using chloromethyl methyl ether (CMME), a carcinogenic intermediate, in synthesis?

- Substitution : Replace CMME with safer alternatives like bis(chloromethyl)ether derivatives, though reactivity may vary .

- Containment : Use closed systems with inert gas purging (N2/Ar) and conduct reactions in fume hoods with HEPA filters .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, sealed goggles, and Tyvek suits to prevent dermal/ocular exposure .

- Waste Management : Neutralize CMME residues with aqueous NaOH (pH >10) before disposal .

Advanced: How does the structural configuration affect potential biological activity, and what in vitro models are suitable for screening?

The chloromethyl group may enhance electrophilic interactions with biological nucleophiles (e.g., cysteine residues in enzymes), while the methoxyethyl chain improves solubility and membrane permeability. Initial screening can use:

- Kinase Inhibition Assays : Test interactions with ATP-binding pockets via fluorescence polarization .

- Cytotoxicity Models : Human cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess IC50 values .

- Microbial Studies : Agar diffusion assays against Gram-positive/negative bacteria to evaluate antimicrobial potential .

Basic: What stability considerations are critical for storing this carbamate, and how are degradation products identified?

Store at −20°C in amber vials under inert gas (argon) to prevent hydrolysis and photodegradation . Degradation products (e.g., methanol, chloromethyl derivatives) are identified via GC-MS headspace analysis or HPLC-DAD with spiked reference standards . Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life under ICH guidelines .

Advanced: What green chemistry alternatives can replace hazardous intermediates in synthesis?

- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of dichloromethane for its lower toxicity and higher biodegradability .

- Catalysis : Employ immobilized lipases for enantioselective carbamoylation, reducing metal catalyst waste .

- Microwave-Assisted Synthesis : Reduces reaction time and energy consumption (e.g., 80°C for 10 minutes vs. 24 hours conventional) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.